N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a heterocyclic hybrid featuring a 1,2,4-triazole core linked to a thioacetamide group and substituted with a 6-methylimidazo[2,1-b]thiazole moiety. Thiadiazole and triazole derivatives are well-documented for their anticancer, antimicrobial, and kinase-inhibitory activities due to their ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . The imidazothiazole component may improve cell permeability compared to simpler aromatic substituents, as seen in structurally related compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2S2/c1-10-15(25-6-7-28-17(25)20-10)16-22-23-18(24(16)2)29-9-14(26)21-12-8-11(19)4-5-13(12)27-3/h4-8H,9H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRKKLVFSYIDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105214-62-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.0 g/mol. The structure features multiple heterocyclic rings, which are often associated with biological activity.
| Property | Value |
|---|---|
| CAS Number | 1105214-62-7 |
| Molecular Formula | C18H17ClN6O2S2 |
| Molecular Weight | 449.0 g/mol |
Anticancer Activity
Research has indicated that compounds containing imidazo[2,1-b]thiazole and related structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazole demonstrate cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The presence of electron-donating groups enhances these effects by improving the compound's interaction with cellular targets.
- Case Study : In a study evaluating a series of imidazo[2,1-b]thiazole derivatives, one compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.98 µg/mL against A549 human lung adenocarcinoma cells .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Nitrogen-based heterocycles like imidazo[2,1-b]thiazoles have been reported to possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Activity Against Bacteria : Compounds similar to this compound have exhibited significant activity against strains such as Staphylococcus aureus and Escherichia coli .
- Research Findings : A recent study indicated that modifications in the chemical structure could lead to enhanced antibacterial activity, suggesting that specific functional groups are critical for efficacy .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value |
|---|---|---|
| Anticancer | A549 (human lung adenocarcinoma) | 1.98 µg/mL |
| Antibacterial | Staphylococcus aureus | Significant |
| Antibacterial | Escherichia coli | Significant |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole-Thioacetamide Scaffolds
N-(5-Chloro-2-Methylphenyl)-2-((4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide ()
- Structural Features : Replaces the 6-methylimidazothiazole with a pyridinyl group and substitutes the 4-methyltriazole with ethyl.
- The chloro-methylphenyl substituent lacks the methoxy group, reducing electron-donating effects.
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[5-(4-Methoxybenzyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl}Sulfanyl}Acetamide ()
- Structural Features : Contains a thiadiazole ring instead of triazole and a trifluoromethylphenyl group.
- Key Differences : The trifluoromethyl group enhances metabolic stability via strong electron-withdrawing effects. The dual thioether linkage may increase rigidity.
Analogues with Mixed Heterocyclic Systems
N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)Acetamide (3a) ()
- Structural Features : Combines thiadiazole and oxadiazole rings with a benzylthio group.
- Key Differences : The oxadiazole ring introduces additional electronegativity, while the benzylthio group adds steric hindrance.
- Biological Activity : Demonstrated moderate cytotoxicity in preliminary assays, though specific IC50 values are unreported .
N-(4-Methyl-5-(6-Phenyl-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-3-yl)Thiophen-2-yl)Acetamide ()
- Structural Features : Fuses triazole and thiadiazole into a triazolo-thiadiazole system.
- Biological Activity : IC50 = 42 ± 1 nM against CDK5/p25 kinase, highlighting the importance of fused heterocycles in kinase inhibition .
Compounds with Imidazothiazole or Related Moieties
4-Methyl-2-Phenylthiazole-5-Carbohydrazide Derivatives ()
Structure-Activity Relationship (SAR) Analysis
Research Findings and Gaps
- Potency : The target compound’s imidazothiazole group may outperform phenyl or pyridinyl substituents in cytotoxicity assays, as seen in .
- Kinase Inhibition: Fused triazolo-thiadiazole systems () show nanomolar IC50 values, suggesting the target compound should be tested against similar targets .
- Synthetic Challenges : The multi-step synthesis of imidazothiazole-triazole hybrids requires optimization for yield and purity .
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. A common approach is:
Thiol activation : React 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate in dry acetone, followed by reflux with a chloroacetamide intermediate (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide) .
Cyclization : Use POCl₃ at 120°C for cyclizing intermediates like substituted benzoic acid hydrazides to form triazole or oxadiazole cores .
- Optimization Tips :
- Adjust reflux time (3–6 hours) to balance yield and purity .
- Recrystallize from ethanol-DMF mixtures to improve crystallinity .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm thioacetamide C=S stretches (1050–1250 cm⁻¹) and triazole N-H bonds (3200–3400 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify methoxy (δ 3.8–4.0 ppm) and imidazothiazole proton environments (δ 7.2–8.5 ppm) .
- HPLC-MS : Ensure >95% purity and validate molecular weight (e.g., via ESI-MS) .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at 2–8°C, away from moisture and light .
- Exposure Mitigation : Use fume hoods during synthesis; wear nitrile gloves and goggles due to potential skin/eye irritation .
- Spill Protocol : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., cytotoxic activity in μM ranges) using standardized assays (e.g., MTT) to identify assay-specific variability .
- Structural Analog Screening : Test derivatives with modified triazole/imidazothiazole substituents to isolate pharmacophore contributions .
- Computational Validation : Perform molecular docking to correlate bioactivity with binding affinity (e.g., against EGFR or tubulin) .
Q. How can reaction mechanisms for its heterocyclic coupling steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via TLC or in-situ NMR to identify rate-limiting steps (e.g., thiolate anion formation) .
- Isotopic Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in oxadiazole ring formation .
- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
Q. What advanced purification techniques address challenges in isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 7:3 → 1:1) to separate triazole-thioacetamide byproducts .
- Prep-HPLC : Apply C18 columns (ACN/water + 0.1% TFA) for high-resolution separation of polar impurities .
- Crystallography : Optimize solvent pairs (e.g., DCM:hexane) for single-crystal growth to confirm structure via XRD .
Data Contradiction Analysis Example
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
